N-[(2-methoxyphenyl)methyl]-4-methylpiperazine-1-carboxamide
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Overview
Description
N-[(2-methoxyphenyl)methyl]-4-methylpiperazine-1-carboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperazine ring substituted with a methoxyphenylmethyl group and a carboxamide group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methoxyphenyl)methyl]-4-methylpiperazine-1-carboxamide typically involves the following steps:
N-alkylation of piperazine: The initial step involves the N-alkylation of piperazine with 2-methoxybenzyl chloride under basic conditions to form N-[(2-methoxyphenyl)methyl]piperazine.
Carboxylation: The resulting N-[(2-methoxyphenyl)methyl]piperazine is then reacted with methyl chloroformate in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for reagent addition and reaction monitoring can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[(2-methoxyphenyl)methyl]-4-methylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The carboxamide group can be reduced to an amine under strong reducing conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or borane can be employed for the reduction of the carboxamide group.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-hydroxybenzyl derivative.
Reduction: Formation of N-[(2-methoxyphenyl)methyl]-4-methylpiperazine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a building block for various industrial applications.
Mechanism of Action
The mechanism of action of N-[(2-methoxyphenyl)methyl]-4-methylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxyphenylmethyl group may facilitate binding to hydrophobic pockets, while the carboxamide group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[(2-methoxyphenyl)methyl]piperazine: Lacks the carboxamide group, which may result in different binding properties and biological activities.
N-[(2-hydroxyphenyl)methyl]-4-methylpiperazine-1-carboxamide: Contains a hydroxy group instead of a methoxy group, potentially altering its reactivity and interactions with molecular targets.
N-[(2-chlorophenyl)methyl]-4-methylpiperazine-1-carboxamide: Substitution of the methoxy group with a chloro group can significantly impact its chemical properties and biological activities.
Uniqueness
N-[(2-methoxyphenyl)methyl]-4-methylpiperazine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both the methoxyphenylmethyl and carboxamide groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-4-methylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-16-7-9-17(10-8-16)14(18)15-11-12-5-3-4-6-13(12)19-2/h3-6H,7-11H2,1-2H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBAGPZQZAHXQIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)NCC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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